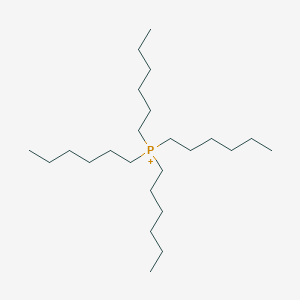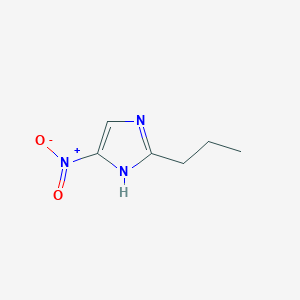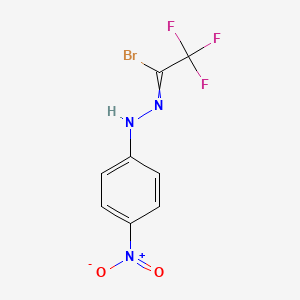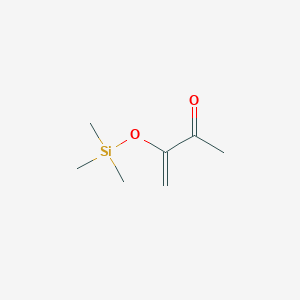
Phosphonium, tetrahexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, tetrahexyl- is a quaternary phosphonium salt with the chemical formula ( \text{P(C}6\text{H}{13})_4^+ ). This compound is part of a broader class of phosphonium salts, which are known for their stability and versatility in various chemical applications. Phosphonium, tetrahexyl- is particularly notable for its use in ionic liquids, which are salts in the liquid state at relatively low temperatures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonium, tetrahexyl- can be synthesized through the alkylation of phosphines. One common method involves the reaction of hexyl bromide with triphenylphosphine in the presence of a base. The reaction typically proceeds as follows: [ \text{PPh}_3 + 4 \text{C}6\text{H}{13}\text{Br} \rightarrow \text{P(C}6\text{H}{13})_4^+ \text{Br}^- + 3 \text{PhBr} ]
Industrial Production Methods
In industrial settings, the production of phosphonium, tetrahexyl- often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving elevated temperatures and pressures to drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, tetrahexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The tetrahexylphosphonium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Tetrahexylphosphine.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Phosphonium, tetrahexyl- has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of ionic liquids.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of flame retardants and as a solvent in various chemical processes.
Mécanisme D'action
The mechanism by which phosphonium, tetrahexyl- exerts its effects often involves the interaction of the phosphonium ion with various molecular targets. In biological systems, it can interact with cell membranes, potentially disrupting their integrity and leading to antimicrobial effects. In chemical reactions, the phosphonium ion can act as a nucleophile or electrophile, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Phosphonium, tetrahexyl- can be compared with other quaternary phosphonium salts such as:
Tetraphenylphosphonium: Known for its use in Wittig reactions.
Tetramethylphosphonium: Commonly used in organic synthesis.
Trihexyl(tetradecyl)phosphonium: Notable for its use in ionic liquids with unique thermal and chemical stability.
Phosphonium, tetrahexyl- stands out due to its longer alkyl chains, which impart unique solubility and stability properties, making it particularly useful in the formation of ionic liquids and as a phase-transfer catalyst.
Propriétés
Numéro CAS |
45286-86-0 |
|---|---|
Formule moléculaire |
C24H52P+ |
Poids moléculaire |
371.6 g/mol |
Nom IUPAC |
tetrahexylphosphanium |
InChI |
InChI=1S/C24H52P/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4/h5-24H2,1-4H3/q+1 |
Clé InChI |
AGWJLDNNUJKAHP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B14667133.png)





![9-[(6-Hydroxyhexyl)oxy]nonanoic acid](/img/structure/B14667179.png)
![4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14667182.png)

![3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14667192.png)
